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Compound of Interest

Compound Name: AZD5904

Cat. No.: B1666224

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of AZD5904's Performance Against Other Myeloperoxidase Inhibitors, Supported by
Experimental Data.

AZD5904 is a potent, irreversible, orally administered small molecule inhibitor of
myeloperoxidase (MPO), an enzyme implicated in a variety of inflammatory and cardiovascular
diseases. This guide provides a comprehensive performance benchmark of AZD5904 against
other key MPO inhibitors in clinical development, presenting key preclinical and clinical data to
inform research and drug development decisions.

At-a-Glance: Performance Snapshot

The following tables summarize the key performance indicators of AZD5904 in comparison to
other notable MPO inhibitors: AZD4831 (mitiperstat), verdiperstat, and PF-06282999.

Table 1: In Vitro Potency of MPO Inhibitors
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Compound IC50 (Human MPO) Assay Conditions Reference
Purified enzyme

AZD5904 140 nM [1]
assay

» Purified enzyme

AZD4831 (mitiperstat) 1.5 nM [2][3][4]

assay
) Biochemical assay

Verdiperstat 630 nM ) [5]
with human MPO
Human whole blood

PF-06282999 1.9 uyM [6]
assay
MPO-catalysed HOCI

SNT-8370 0.25 uM [7]

production assay

Note: IC50 values should be compared with caution as they were determined in different

laboratories using varying assay conditions.

Table 2: Preclinical and Clinical Development Overview
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Development Key Therapeutic o )
Compound . Selectivity Profile
Status Areas Investigated
10-19 fold greater
Cardiovascular selectivity for MPO
AZD5904 Phase 1 completed disease, Male over lactoperoxidase
infertility and thyroid
peroxidase.[1]
Heart failure with >450-fold selectivity
AZDA4831 (mitiperstat)  Phase 2 trials preserved ejection for MPO over thyroid
fraction (HFpEF) peroxidase.[2]

Multiple system
) Phase 3 trial (for atrophy (MSA), )
Verdiperstat ) Selective for MPO.
MSA) Amyotrophic lateral

sclerosis (ALS)

Selective for MPO

Phase 1 completed ] over thyroid
Cardiovascular _
PF-06282999 (development ) peroxidase and
) diseases
terminated) cytochrome P450

isoforms.[8]

Mechanism of Action: MPO-Driven Inflammatory
Signaling

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils. Upon
activation at sites of inflammation, MPO catalyzes the formation of hypochlorous acid (HOCI)
from hydrogen peroxide (H202) and chloride ions. HOCI is a potent oxidizing agent that, while

crucial for pathogen killing, can also inflict damage on host tissues and activate pro-

inflammatory signaling pathways.

The diagram below illustrates the central role of MPO in inflammation and the point of
intervention for inhibitors like AZD5904.
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Caption: MPO signaling pathway and the inhibitory action of AZD5904.
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are representative protocols for key in vitro and in vivo assays used to evaluate MPO
inhibitors.

In Vitro MPO Inhibition Assay (Purified Enzyme)

This protocol is a generalized procedure based on methods described in the literature for
assessing the direct inhibitory activity of compounds on purified human MPO.

In Vitro MPO Inhibition Assay Workflow

Incubate MPO with Initiate Reaction Measure Signal Calculate % Inhibition
Test Compound with Substrate and H202 (e.g., Absorbance at 450 nm) and IC50 Value

Click to download full resolution via product page
Caption: Workflow for a typical in vitro MPO inhibition assay.
Methodology:
o Reagent Preparation:

o Reconstitute purified human MPO in an appropriate assay buffer (e.g., phosphate-buffered
saline, pH 7.4).

o Prepare a stock solution of the substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in
a suitable solvent (e.g., DMSO).

o Prepare a fresh solution of hydrogen peroxide (H2032) in assay buffer.

o Prepare serial dilutions of the test compound (e.g., AZD5904) in the assay buffer.
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 Incubation:
o In a 96-well microplate, add the MPO solution to each well.
o Add the various concentrations of the test compound or vehicle control to the wells.

o Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow
for inhibitor binding.

¢ Reaction Initiation and Measurement:

o To initiate the enzymatic reaction, add the TMB substrate solution followed by the H202
solution to each well.

o Immediately measure the change in absorbance at a specific wavelength (e.g., 450 nm for
TMB) over time using a microplate reader.

o Data Analysis:
o Calculate the rate of reaction for each concentration of the test compound.
o Determine the percentage of MPO inhibition relative to the vehicle control.

o Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a
dose-response curve to calculate the IC50 value.

In Vivo Model of Peritonitis

This protocol outlines a common animal model used to assess the in vivo efficacy of MPO
inhibitors in a setting of acute inflammation.

Methodology:
e |nduction of Peritonitis:

o Administer an inflammatory agent, such as zymosan A, via intraperitoneal (i.p.) injection to
rodents (e.g., mice or rats) to induce peritonitis and neutrophil recruitment.[1]

e Drug Administration:
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o Administer the test compound (e.g., AZD5904) or vehicle control to the animals at a
predetermined time point before or after the zymosan A injection. The route of
administration can be oral (p.0.) or intraperitoneal (i.p.), depending on the compound's
properties.

o Sample Collection:

o At a specified time after zymosan A injection, euthanize the animals and collect peritoneal
lavage fluid by washing the peritoneal cavity with a sterile saline solution.

e Analysis of Inflammatory Markers:
o Centrifuge the peritoneal lavage fluid to pellet the cells.

o Measure MPO activity in the cell-free supernatant using a suitable assay (e.g., TMB-based
assay).

o Count the number of neutrophils in the cell pellet to assess the extent of inflammatory cell
infiltration.

o Data Analysis:

o Compare the MPO activity and neutrophil counts in the peritoneal lavage fluid of the drug-
treated group to the vehicle-treated group to determine the in vivo efficacy of the MPO
inhibitor.

Concluding Remarks

AZD5904 demonstrates potent and selective inhibition of myeloperoxidase. While in vitro data
positions AZD4831 as a highly potent MPO inhibitor, the comprehensive evaluation of these
compounds requires careful consideration of their respective pharmacokinetic and
pharmacodynamic profiles, as well as their performance in relevant in vivo models and clinical
settings. The experimental protocols and comparative data presented in this guide are intended
to provide a valuable resource for researchers and drug developers in the field of MPO
inhibition and inflammatory diseases. Further head-to-head studies will be crucial for definitively
establishing the comparative efficacy and safety of these promising therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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